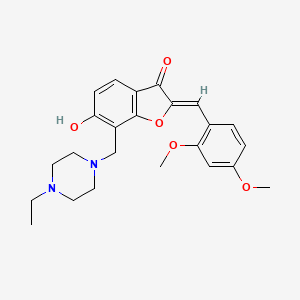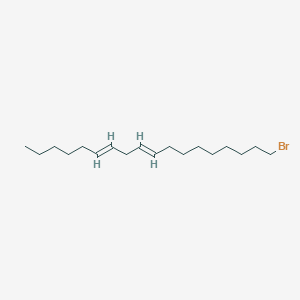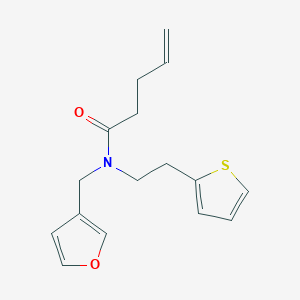
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C16H14F2N2O2 and its molecular weight is 304.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Insecticides
Research has identified compounds with structural uniqueness and potential as novel insecticides, showing extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains. Such compounds are expected to be suitable agents for controlling lepidopterous insects, contributing to insect resistance management and integrated pest management programs (Tohnishi et al., 2005).
Supramolecular Chemistry
Studies in supramolecular chemistry have explored the cocrystallization of compounds leading to molecular complexes characterized by X-ray crystallography. These studies delve into the assembly of non-planar molecules into polymeric tapes, highlighting the roles of hydrogen bonds and phenyl–perfluorophenyl interactions in structuring supramolecular assemblies (Piotrkowska et al., 2007).
Anticorrosive Applications
Research on ionic liquids, including those with fluorinated groups, has elucidated their roles as additives in the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys. These studies offer insights into the corrosion protection ability of Ni-Co alloys, suggesting that such compounds can significantly impact the development of more efficient and environmentally friendly anticorrosive treatments (Omar et al., 2020).
Fluorescence Enhancement
The study of fluorescence enhancement in certain compounds by N-phenyl substitutions, known as the "amino conjugation effect," showcases the impact of molecular structure on fluorescence properties. This research is relevant for developing compounds with high fluorescence quantum yields, which could have applications in materials science and molecular diagnostics (Yang, Chiou, & Liau, 2002).
Polymer Science
The synthesis and characterization of fluorine-containing polymers, where specific compounds act as monomers, reveal the potential of such materials in achieving hydrophobic, low dielectric properties. These properties are valuable for applications in electronics, coatings, and advanced materials technology (Fitch et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit antifungal activities .
Mode of Action
Based on the antifungal activity of similar compounds, it can be inferred that it might interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
Given its potential antifungal activity, it may impact the ergosterol biosynthesis pathway, leading to disruption of fungal cell membrane integrity .
Result of Action
If it acts similarly to other antifungal agents, it could lead to the disruption of the fungal cell membrane, resulting in cell death .
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYTDLBZGPBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)


![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)
![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)
![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)
